molecular formula C10H12O2S B075415 Ethyl 3-methylsulfanylbenzoate CAS No. 1442-02-0

Ethyl 3-methylsulfanylbenzoate

Cat. No. B075415
CAS RN: 1442-02-0
M. Wt: 196.27 g/mol
InChI Key: DXATWXQPWLCGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methylsulfanylbenzoate is an organic compound with the chemical formula C10H12O2S. It is commonly used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry. However, it also has potential applications in scientific research due to its unique chemical properties. In

Mechanism Of Action

The mechanism of action of ethyl 3-methylsulfanylbenzoate is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory effects through the inhibition of reactive oxygen species and the modulation of various signaling pathways in the body.

Biochemical And Physiological Effects

Studies have shown that ethyl 3-methylsulfanylbenzoate has a range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various cell types, including human skin cells and liver cells. It has also been shown to increase the activity of antioxidant enzymes in the body, such as superoxide dismutase and catalase.

Advantages And Limitations For Lab Experiments

One advantage of using ethyl 3-methylsulfanylbenzoate in lab experiments is its low toxicity. It has been found to be relatively safe for use in cell culture and animal studies. However, its solubility in water is limited, which may limit its use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for the use of ethyl 3-methylsulfanylbenzoate in scientific research. One area of interest is its potential use in the development of new drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. It may also have applications in the development of new materials, such as biodegradable polymers and coatings. Further research is needed to fully explore its potential in these areas.

Synthesis Methods

The synthesis of ethyl 3-methylsulfanylbenzoate can be achieved through a reaction between 3-methylthiophene-2-carboxylic acid and ethanol in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of ethyl 3-methylsulfanylbenzoate and water. The purity of the product can be improved through recrystallization.

Scientific Research Applications

Ethyl 3-methylsulfanylbenzoate has been found to have potential applications in scientific research. It has been shown to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. It has also been studied for its potential use in the development of new materials, such as polymers and coatings.

properties

CAS RN

1442-02-0

Product Name

Ethyl 3-methylsulfanylbenzoate

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

ethyl 3-methylsulfanylbenzoate

InChI

InChI=1S/C10H12O2S/c1-3-12-10(11)8-5-4-6-9(7-8)13-2/h4-7H,3H2,1-2H3

InChI Key

DXATWXQPWLCGPA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)SC

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)SC

Other CAS RN

1442-02-0

synonyms

ethyl 3-methylsulfanylbenzoate

Origin of Product

United States

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